![molecular formula C9H10N4OS B13094508 4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide](/img/structure/B13094508.png)
4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide is a chemical compound with a complex structure that includes an amino group, a cyano group, a methyl group, and a methylthio group attached to a nicotinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide typically involves multi-step organic reactions. One common method includes the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base like potassium hydroxide in a solvent such as DMF (dimethylformamide) . The intermediate product undergoes further reactions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that derivatives of 4-amino-5-cyano-2-methyl-6-(methylthio)nicotinamide exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that certain synthesized derivatives show significant cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) using the MTT assay method . These compounds have been evaluated for their mechanisms of action, including inhibition of specific kinases associated with tumor growth.
Antimicrobial Activity
The compound has also shown promising antibacterial effects. For example, one derivative was tested against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, demonstrating moderate inhibitory effects . The minimum inhibitory concentration (MIC) values for these compounds were determined, revealing their potential as antimicrobial agents.
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antimicrobial properties, derivatives of this compound have been explored for their anti-inflammatory and analgesic effects. Some studies suggest that these compounds can modulate inflammatory pathways, making them candidates for further development in pain management therapies .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. The incorporation of different functional groups can lead to improved solubility and bioavailability, which are critical for therapeutic efficacy.
Table 1: Synthesis Pathways
Step | Reaction Type | Reagents Used | Product |
---|---|---|---|
1 | Nitration | Nitro group introduction | Intermediate A |
2 | Alkylation | Methylating agent | Intermediate B |
3 | Cyclization | Condensation reaction | Final product |
Case Studies
Several case studies highlight the efficacy of this compound derivatives in preclinical models:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of synthesized derivatives, compound 11e exhibited an IC50 value of 1.14 μM against HCT-116 cells, outperforming traditional chemotherapeutic agents like sorafenib . This suggests a potential for these compounds in targeted cancer therapies.
Case Study 2: Antimicrobial Testing
Another study assessed the antibacterial properties of a specific derivative against Pseudomonas aeruginosa. The compound showed effective suppression at concentrations below the MIC of standard antibiotics used in clinical settings . This positions it as a candidate for developing new antimicrobial treatments.
Mechanism of Action
The mechanism of action of 4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Comparison: 4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.
Biological Activity
4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against cancer cell lines, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C8H10N4OS
- Molecular Weight : 218.26 g/mol
This compound features a cyano group, an amino group, and a methylthio moiety, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro studies, particularly focusing on its anti-cancer properties and potential antimicrobial effects.
Anti-Cancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained from studies evaluating its anti-proliferative effects:
In these studies, the compound showed lower IC50 values compared to standard treatments such as sorafenib, indicating a potent anti-cancer effect. The mechanism appears to involve inhibition of VEGFR-2 kinase activity, which plays a crucial role in tumor angiogenesis and growth.
The mechanisms underlying the biological activity of this compound include:
- VEGFR-2 Inhibition : The compound has been shown to inhibit VEGFR-2, which is critical for tumor blood supply.
- Cytokine Modulation : It significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated cells, suggesting an immunomodulatory effect that may contribute to its anti-tumor efficacy .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G1/S phase, further contributing to its anti-proliferative effects .
Antimicrobial Activity
In addition to its anti-cancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest moderate antibacterial effects against Gram-negative bacteria, although specific IC50 values were not reported in the available literature.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In vitro tests on HCT116 cells revealed significant apoptosis induction when treated with this compound, with flow cytometry confirming increased caspase activity .
- Case Study 2 : A study comparing various derivatives found that modifications to the methylthio group significantly affected cytotoxicity, with certain substitutions enhancing anti-tumor activity .
Properties
Molecular Formula |
C9H10N4OS |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
4-amino-5-cyano-2-methyl-6-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H10N4OS/c1-4-6(8(12)14)7(11)5(3-10)9(13-4)15-2/h1-2H3,(H2,11,13)(H2,12,14) |
InChI Key |
CHNJTQIRQSZQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SC)C#N)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.